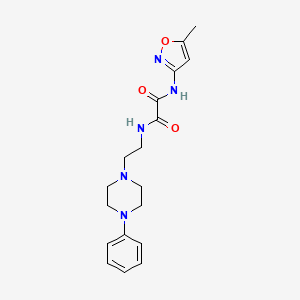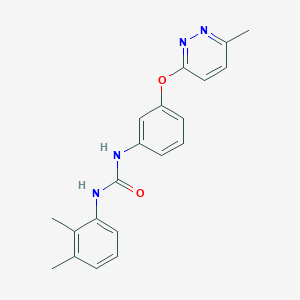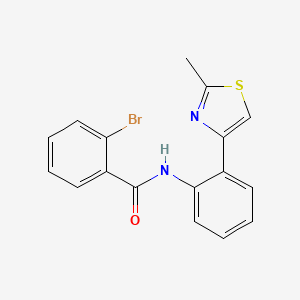
N,N-diethyl-7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N,N-diethyl-7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridine-3-carboxamide" is a chemically synthesized molecule that belongs to the class of naphthyridine carboxamides. This class of compounds has been explored for various pharmacological properties, including anticoagulant, antihypertensive, anti-inflammatory, and cytotoxic activities. The structural features of these compounds, such as the naphthyridine core and the carboxamide functionality, are critical for their biological activity.
Synthesis Analysis
The synthesis of naphthyridine carboxamides involves several steps, starting from basic precursors like 2-aminonicotinic acid. The process includes the formation of intermediates such as N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamides and their subsequent reactions with primary amines to yield various substituted naphthyridine carboxamides . The synthesis routes are designed to introduce different substituents at specific positions on the naphthyridine ring, which can significantly influence the pharmacological properties of the final compounds.
Molecular Structure Analysis
The molecular structure of naphthyridine carboxamides is characterized by a naphthyridine skeleton, which is a bicyclic system containing two nitrogen atoms at non-adjacent positions. The presence of a carboxamide group is essential for the biological activity of these compounds. Substituents on the naphthyridine ring, such as alkyl, aryl, or alkylamino groups, can modulate the molecule's interaction with biological targets, thereby affecting its pharmacological profile .
Chemical Reactions Analysis
Naphthyridine carboxamides can undergo various chemical reactions, which are utilized during their synthesis and can also influence their biological activity. For instance, the reaction with primary amines can lead to the formation of isomeric compounds with different substituents on the naphthyridine ring . Additionally, the reactivity of the carboxamide group can lead to further derivatization, which is a common strategy to optimize the pharmacological properties of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine carboxamides, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the naphthyridine core. These properties are crucial for the compound's pharmacokinetics and pharmacodynamics. For example, the lipophilicity of the molecule can affect its ability to cross cell membranes and reach its target sites within the body .
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Research has shown that derivatives of 1,8-naphthyridine exhibit significant antibacterial activity. For example, compounds synthesized from 1,8-naphthyridine have been found to be more active than enoxacin, a known antibacterial agent, indicating their potential in developing new antibacterial drugs (Egawa et al., 1984).
Anti-Inflammatory and Analgesic Properties
Certain N,N-disubstituted 1,8-naphthyridine derivatives have shown potent anti-inflammatory and/or analgesic activities. Interestingly, these compounds lack acute gastrolesivity, which is a significant advantage over many existing anti-inflammatory drugs (Grossi et al., 2005).
Application in Urology
1,7-naphthyridine-6-carboxamide derivatives have been evaluated as NK(1) antagonists with potential therapeutic effects on bladder function disorders. These compounds have demonstrated efficacy in increasing the shutdown time of distension-induced rhythmic bladder contractions and the bladder volume threshold (Natsugari et al., 1999).
Self-Assembly Behaviors
Research into the steric effects of amino acids has led to the development of compounds based on 1,8-naphthyridine that can self-assemble into different nanostructures. This has potential applications in the field of nanotechnology and materials science (Fan et al., 2014).
Chemiluminescence in High-Performance Liquid Chromatography
Derivatives of 1,8-naphthyridine have been used as sensitive and selective derivatization reagents for carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).
Antimicrobial Activity
Chiral linear carboxamides with incorporated peptide linkage, synthesized from 1,8-naphthyridine derivatives, have shown promising antimicrobial properties (Khalifa et al., 2016).
Anticoagulant Screening
Naphthyridine derivatives have been studied for their anticoagulant effects, with certain compounds displaying notable activity in this domain (Nguyen & Ma, 2017).
Eigenschaften
IUPAC Name |
N,N-diethyl-7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-5-25(6-2)21(26)18-13-22-20-17(11-10-14(3)23-20)19(18)24-15-8-7-9-16(12-15)27-4/h7-13H,5-6H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOKIVNTDROSTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)SC)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)
![N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)



![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)
![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)

![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2504938.png)


